

Application Notes and Protocols for C.I. Acid Red 106 in Imaging

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Compound of Interest

Compound Name: C.I. Acid Red 106

Cat. No.: B15554035

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Introduction

C.I. Acid Red 106, widely known in the scientific community as Sulforhodamine B (SRB), is a water-soluble, red fluorescent aminoxanthene dye. Its robust fluorescence and high water solubility make it a versatile tool in various biological applications. Primarily, it is utilized as a protein stain for the colorimetric determination of cell density in cytotoxicity assays. Additionally, its membrane-impermeable nature allows for its use as a polar tracer in studies of cell morphology and neuronal connectivity. This document provides detailed application notes and protocols for the use of **C.I. Acid Red 106** in both quantitative cell-based assays and fluorescence imaging.

Spectroscopic Properties

C.I. Acid Red 106 exhibits strong fluorescence in the red region of the visible spectrum. Its absorption and emission maxima are well-suited for standard fluorescence microscopy and plate reader-based applications. The fluorescence of SRB is not dependent on pH in the range of 3 to 10.

Quantitative Data

The key spectroscopic and physical properties of **C.I. Acid Red 106** (Sulforhodamine B) are summarized in the table below for easy reference.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	559 - 565 nm	[1][2]
Emission Maximum (λ_{em})	577 - 586 nm	[1][2]
Molar Extinction Coefficient (ϵ)	~99,000 cm ⁻¹ M ⁻¹ (in ethanol)	
Fluorescence Quantum Yield (Φ)	~0.7 (in ethanol)	
Molecular Weight	558.66 g/mol	[2]
Solubility	High in water	[1][2]
Cell Permeability	Membrane impermeant	[1]

Applications in Imaging and Cellular Analysis

C.I. Acid Red 106 has two primary applications in the context of cellular imaging and analysis:

- **Sulforhodamine B (SRB) Cytotoxicity and Cell Proliferation Assay:** A widely used, simple, and reproducible colorimetric assay for determining cell number and viability. It is based on the ability of SRB to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and therefore, to the cell number.[3][4]
- **Fluorescence Imaging as a Polar Tracer:** Due to its high water solubility and inability to cross cell membranes, SRB is an excellent extracellular and fluid-phase tracer.[1][2] It can be used to outline cell morphology, study cell-cell communication, and trace neuronal pathways.[1][5]

Experimental Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from established methods for determining cell viability in a 96-well plate format.[3][4][6][7][8]

Materials:

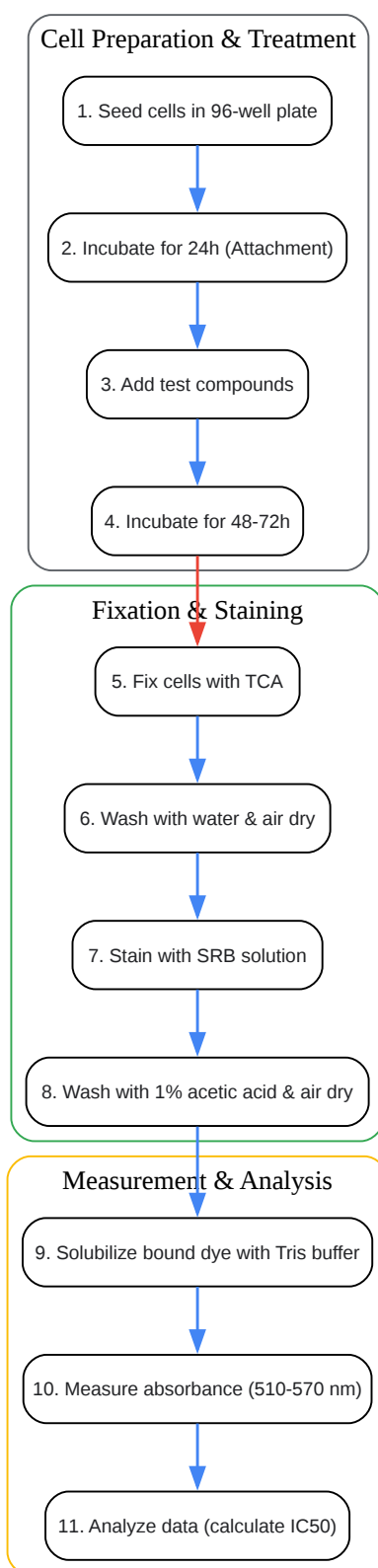
- **C.I. Acid Red 106** (Sulforhodamine B)
- Trichloroacetic acid (TCA), 50% (w/v) in water
- SRB solution (0.4% w/v in 1% acetic acid)
- Wash solution (1% v/v acetic acid)
- Solubilization buffer (10 mM Tris base, pH 10.5)
- 96-well cell culture plates
- Microplate reader (absorbance at 510-570 nm)

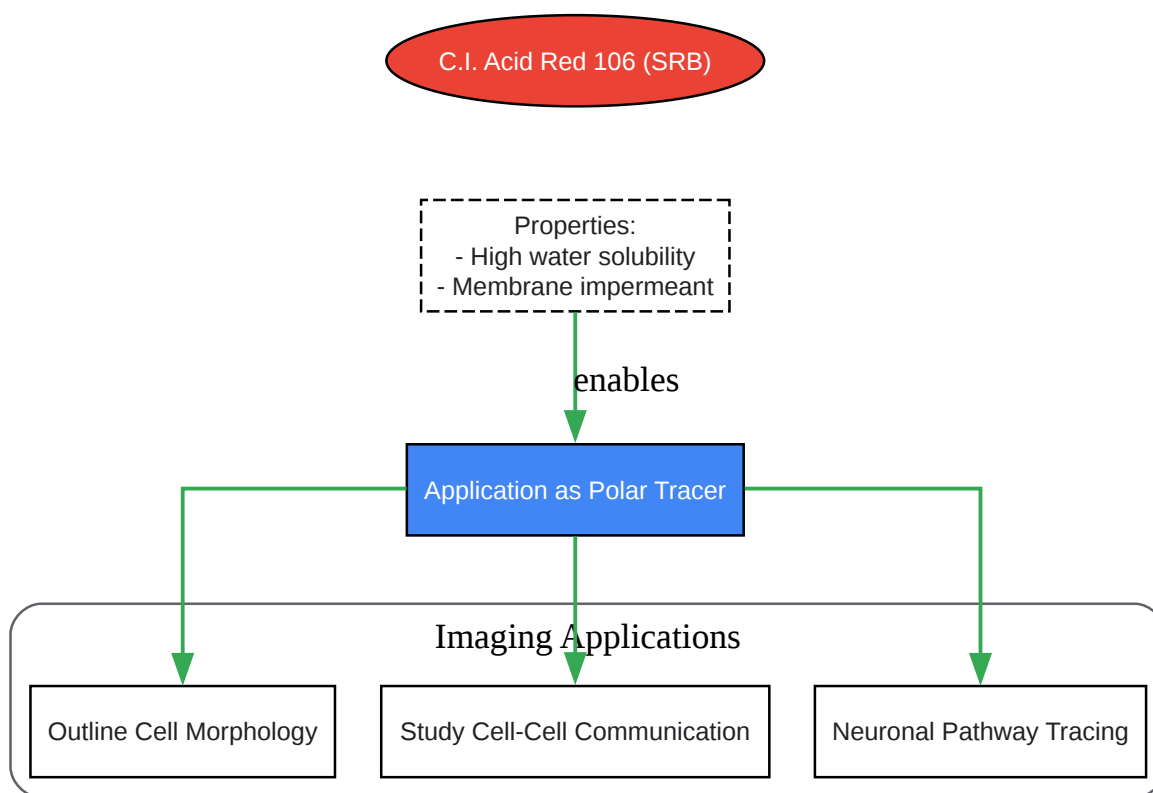
Procedure:

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 μ L of culture medium. Incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Add 100 μ L of the test compound at various concentrations to the wells. Include appropriate vehicle and positive controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).
- **Cell Fixation:** Gently add 25 μ L of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.
- **Washing:** Carefully wash the plates five times with deionized water and allow them to air dry completely.
- **Staining:** Add 100 μ L of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
- **Removal of Unbound Dye:** Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
- **Air Dry:** Allow the plates to air dry completely.

- Solubilization: Add 200 μ L of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
- Absorbance Measurement: Measure the optical density (OD) at 510-570 nm using a microplate reader.
- Data Analysis: Subtract the background absorbance from all readings and plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.

Experimental Workflow for SRB Cytotoxicity Assay





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